Diethyl benzamidomalonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121984. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-benzamidopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-3-19-13(17)11(14(18)20-4-2)15-12(16)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSZTQWZINJIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914696 | |
| Record name | N-(1,3-Diethoxy-1,3-dioxopropan-2-yl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96-86-6 | |
| Record name | 1,3-Diethyl 2-(benzoylamino)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl benzamidomalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl benzamidomalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121984 | |
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| Record name | Diethyl benzamidomalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N-(1,3-Diethoxy-1,3-dioxopropan-2-yl)benzenecarboximidic acid | |
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| Record name | Diethyl benzamidomalonate | |
| Source | European Chemicals Agency (ECHA) | |
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Historical Context and Evolution of Malonic Ester Derivatives in Organic Chemistry
The journey of malonic ester derivatives began in the 19th century, with malonic acid itself first being prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid. atamanchemicals.com The subsequent development of the malonic ester synthesis became a foundational reaction in organic chemistry. studysmarter.co.uk This reaction involves the alkylation of diethyl malonate at the carbon atom positioned between two carbonyl groups, followed by hydrolysis and decarboxylation to produce a substituted acetic acid. wikipedia.org The particular acidity of the methylene (B1212753) group in diethyl malonate, which is flanked by two carbonyl groups, makes it susceptible to deprotonation by a strong base, forming a carbanion that can then act as a nucleophile. wikipedia.orgbritannica.com
Initially, this synthesis was employed to create simple substituted acetic acids. studysmarter.co.uk However, as chemists began to grasp its vast potential, the malonic ester synthesis rapidly evolved. The early 20th century saw its application expand to the synthesis of more complex organic molecules. studysmarter.co.uk A significant variation of this synthesis is the Perkin alicyclic synthesis, which utilizes a dihalide to achieve an intramolecular reaction, forming cycloalkylcarboxylic acids. wikipedia.org The versatility of malonic esters, such as diethyl malonate, was further demonstrated by their use in the synthesis of barbiturates, vitamins B1 and B6, and various other medicinally relevant compounds. wikipedia.orgwikipedia.org This historical progression set the stage for the development and utilization of more specialized malonic ester derivatives, such as Diethyl Benzamidomalonate.
Significance of Diethyl Benzamidomalonate As a Synthetic Intermediate
Diethyl benzamidomalonate stands out as a highly significant synthetic intermediate, primarily due to its role as a protected amino acid precursor. The benzamido group (C₆H₅CONH-) serves as a protecting group for the amine functionality, allowing for selective reactions at other parts of the molecule. This characteristic is particularly valuable in the synthesis of α-amino acids.
The synthesis of this compound itself typically involves the condensation of benzamide (B126) with diethyl malonate. ontosight.ai It serves as a crucial starting material for producing various amino acids and their derivatives. For instance, it has been used in the synthesis of β-methylaspartic acid, a non-proteinogenic amino acid, through condensation with ethyl α-bromopropionate. collectionscanada.gc.ca Furthermore, the alkylation of this compound is a key step in preparing precursors for halo enol lactone analogues of amino acids, which are of interest as potential enzyme inactivators. researchgate.net
The compound's utility extends to the creation of heterocyclic systems and other complex molecular architectures. Its ability to undergo transformations like hydrolysis to form benzamidomalonate, which can then be decarboxylated, opens pathways to a variety of benzamide derivatives with potential biological activities. ontosight.ai The stable yet reactive nature of this compound makes it an efficient building block in multi-step synthetic sequences, contributing to the streamlined production of complex target molecules.
Overview of Research Directions and Applications in Modern Synthetic Chemistry
Synthesis of this compound
The formation of this compound is primarily achieved through the N-acylation of a malonic ester precursor. The methodologies range from traditional condensation reactions to modern solid-phase techniques, each offering distinct advantages.
Coupling Reactions of Diethyl Aminomalonate with Benzoylating Agents
The most direct route to this compound involves the N-benzoylation of diethyl aminomalonate. This transformation is typically accomplished using the Schotten-Baumann reaction, a robust method for forming amides from amines and acyl chlorides. wikipedia.orgchemeurope.com
In this procedure, diethyl aminomalonate, often used as its hydrochloride salt, is treated with benzoyl chloride. cdnsciencepub.compatsnap.com The reaction requires a base to neutralize the hydrochloric acid generated as a byproduct, which would otherwise protonate the starting amine and halt the reaction. chemeurope.comiitk.ac.in Common bases include pyridine, which can also serve as the solvent, or an aqueous solution of sodium hydroxide (B78521) in a two-phase system. wikipedia.orgcdnsciencepub.com When a biphasic solvent system (e.g., dichloromethane (B109758)/water or diethyl ether/water) is employed, the inorganic base remains in the aqueous phase, while the organic reactants and product stay in the organic layer. wikipedia.orgutwente.nl This separation facilitates the reaction's progression and simplifies workup. A typical synthesis involves reacting diethyl aminomalonate with benzoyl chloride in pyridine, achieving yields around 80%. cdnsciencepub.com
Alternative Synthetic Pathways to N-Acylated Malonates
Alternative methods for preparing this compound and other N-acylated malonates bypass the direct acylation of diethyl aminomalonate, often utilizing different starting materials.
One significant alternative is the condensation reaction between benzamide (B126) and diethyl malonate. This reaction is typically performed in the presence of a strong base, such as sodium ethoxide, in an alcohol solvent. nih.gov Another classical approach in malonate chemistry is the Knoevenagel condensation, which involves the reaction of an aldehyde (like benzaldehyde) with an active methylene (B1212753) compound such as diethyl malonate, catalyzed by a weak base like piperidine. acs.orgorgsyn.org While this specific reaction leads to diethyl benzylidenemalonate, it highlights the versatility of malonic esters in forming new carbon-carbon bonds.
Modern synthetic chemistry has also introduced solid-phase synthesis as a powerful alternative for creating libraries of related compounds. acs.org In this approach, an amino acid can be anchored to a solid support (resin) and subsequently acylated. acs.orgnih.gov For instance, an amino acid loaded onto a Wang resin can be acylated using N-Fmoc amino acid chlorides under Schotten-Baumann conditions. acs.org This methodology allows for the systematic variation of the acyl group and the amino acid backbone, offering an efficient route to diverse N-acylated products. researchgate.net
Table 1: Comparison of Major Synthetic Routes to N-Acylated Malonates
| Synthetic Pathway | Starting Materials | Key Reagents/Conditions | Typical Product |
| Schotten-Baumann Reaction | Diethyl aminomalonate, Benzoyl chloride | Pyridine or NaOH(aq) / Organic solvent | This compound |
| Condensation Reaction | Benzamide, Diethyl malonate | Sodium ethoxide, Ethanol (B145695) | This compound |
| Solid-Phase Synthesis | Resin-bound amino acid, Acyl chloride | Base (e.g., piperidine), DMF | Resin-bound N-acyl amino acid derivative |
Investigation of Reaction Conditions and Optimization Strategies
Optimizing the synthesis of this compound involves a careful investigation of reaction parameters, with solvent choice and catalytic methods being paramount.
Solvent Effects in this compound Formation
The choice of solvent plays a critical role in the outcome of the synthesis, influencing reactant solubility, reaction rates, and even the reaction mechanism.
In the classic Schotten-Baumann reaction, a two-phase system is common. wikipedia.org The use of a non-polar organic solvent like dichloromethane or diethyl ether with an aqueous phase containing a base like sodium hydroxide is a hallmark of this method. chemeurope.com The primary function of the aqueous phase is to dissolve the base and sequester the acidic byproduct (HCl), preventing the protonation of the amine nucleophile. utwente.nl The organic phase, meanwhile, dissolves the amine and the acyl chloride, allowing the reaction to proceed at the interface or within the organic layer. The efficiency of this process can be limited by mass transfer between the two phases, and vigorous stirring is often required. cam.ac.ukrsc.org
Alternatively, a single-phase system can be used. Pyridine is a common choice as it acts as both the solvent and the base, effectively neutralizing the generated acid and driving the reaction to completion. cdnsciencepub.com Other non-hydroxylic solvents like acetonitrile (B52724) have also been studied in N-acylation reactions. Research has shown that in acetonitrile, the rate of aminolysis of esters can be significantly increased compared to less polar solvents like diethyl ether. rsc.org The solvent's ability to stabilize charged intermediates in the reaction pathway is a key factor in its effectiveness.
Catalytic Approaches in Malonate Acylation
While the traditional synthesis of this compound relies on stoichiometric amounts of a base, modern approaches increasingly employ catalytic methods to improve efficiency and sustainability.
Organocatalysis has emerged as a powerful tool for various organic transformations, including acylations. Chiral isothiourea derivatives, for example, have been successfully used as catalysts in the atropenantioselective N-acylation of N-aminoindoles with aroyl chlorides. acs.org This demonstrates the potential for using small organic molecules to catalyze complex acylation reactions with high selectivity. In a different approach, simple organic acids like acetic acid have been shown to catalyze the N-acylation of amines using esters as the acylating agent, providing a metal-free and straightforward method. rsc.org
Biocatalysis offers a green and highly selective alternative to chemical methods. Enzymes such as lipases and aminoacylases are capable of catalyzing the formation of amide bonds. nih.gov These enzymes can activate carboxylic acids, often through an acyl-enzyme intermediate, for subsequent attack by an amine nucleophile. nih.gov This strategy is particularly valuable for producing enantiomerically pure compounds under mild reaction conditions.
Table 2: Overview of Catalytic Strategies in N-Acylation
| Catalyst Type | Example | Mechanism/Application |
| Base Catalysis | Sodium Hydroxide, Pyridine | Neutralizes acid byproduct in Schotten-Baumann reactions. chemeurope.com |
| Organocatalysis | Isothiourea, Acetic Acid | Activates acylating agent or amine for selective bond formation. acs.orgrsc.org |
| Biocatalysis | Lipases, Acylases | Forms acyl-enzyme intermediates for highly selective, green synthesis. nih.gov |
Applications in α-Amino Acid Synthesis Methodologies
The structure of this compound makes it an ideal precursor for α-amino acids. The central carbon atom, flanked by two ester groups and a benzamido group, is readily deprotonated to form a stable enolate, which can then be functionalized. Subsequent hydrolysis and decarboxylation yield the desired amino acid.
A classic and straightforward application of this compound is in the synthesis of racemic α-amino acids, a method known as the amidomalonate synthesis. libretexts.orglibretexts.org This process is an extension of the well-established malonic ester synthesis. libretexts.org The reaction sequence begins with the treatment of this compound with a base, typically sodium ethoxide, to generate a nucleophilic enolate. This enolate then undergoes an SN2 reaction with a primary alkyl halide. libretexts.org
The final steps involve the hydrolysis of the benzamido group and both ester functionalities, which is typically achieved by heating with aqueous acid. This acidic workup also facilitates the decarboxylation of the resulting malonic acid derivative, ultimately yielding a racemic mixture of the α-amino acid. libretexts.org For instance, aspartic acid can be synthesized using this method by alkylating the this compound enolate with ethyl bromoacetate. libretexts.org
Table 1: General Steps in Racemic α-Amino Acid Synthesis
| Step | Reagents | Intermediate/Product | Description |
| 1. Enolate Formation | This compound, Base (e.g., Sodium Ethoxide) | Enolate ion | A proton is abstracted from the α-carbon. libretexts.org |
| 2. Alkylation | Enolate ion, Alkyl Halide (R-X) | Alkylated this compound | The enolate acts as a nucleophile, attacking the alkyl halide. libretexts.org |
| 3. Hydrolysis & Decarboxylation | Alkylated intermediate, Aqueous Acid (e.g., HCl), Heat | Racemic α-amino acid | The amide and ester groups are hydrolyzed, followed by the loss of CO2. libretexts.org |
While the standard amidomalonate synthesis produces racemic mixtures, modifications to the methodology allow for the stereoselective synthesis of α-amino acids. libretexts.org Achieving enantiomeric purity is crucial for applications in peptide and protein synthesis. These advanced approaches often involve the use of chiral auxiliaries or asymmetric catalysis. nih.govdal.ca
One strategy involves modifying the this compound precursor to incorporate a chiral auxiliary. The presence of this chiral group directs the alkylation step to occur preferentially from one face of the molecule, leading to the formation of one enantiomer in excess. After the alkylation, the chiral auxiliary is cleaved to yield the enantioenriched amino acid.
Another powerful method is the use of enantioselective catalysis. For example, the reduction of a C=C double bond in a precursor derived from this compound can be achieved with high enantioselectivity using chiral rhodium complexes as catalysts. libretexts.org These catalysts, such as those containing chiral diphosphine ligands like DiPAMP, create a chiral environment around the reacting molecule, forcing the reaction to proceed through a lower energy transition state for one enantiomer over the other. libretexts.org
The versatility of the amidomalonate synthesis extends to the preparation of non-proteinogenic and substituted amino acids. By choosing an appropriate alkylating agent, a wide variety of side chains can be introduced. A notable example is the synthesis of β-methylaspartic acid. collectionscanada.gc.ca This synthesis was first accomplished by condensing this compound with ethyl α-bromopropionate. collectionscanada.gc.ca This reaction introduces the carboxymethyl group at the α-position and the methyl group at the β-position relative to the newly formed amino acid's carboxyl group.
Derivatives of aspartic acid, such as β-methylaspartic acid, are valuable tools for studying enzyme mechanisms. For instance, they have been used as probes to investigate the action of enzymes like dihydrofolate reductase and asparagine synthetase B by replacing the natural aspartic acid in the active site. collectionscanada.gc.ca
Role in Heterocyclic Compound Synthesis
Beyond amino acid synthesis, this compound is a valuable starting material for constructing various heterocyclic compounds. The functional groups within the molecule provide multiple reaction sites that can be exploited to form ring structures.
This compound serves as a key precursor in the synthesis of halogenated enol lactones, which are compounds of interest as potential mechanism-based enzyme inactivators. researchgate.netresearchgate.net A specific example is the preparation of 3-benzamido-5(E)-(iodomethylidene)-tetrahydro-2-furanone, a halo enol lactone analogue of the amino acid glycine. researchgate.net
The synthetic route begins with the propargyl alkylation of this compound to form N-benzoylpropargylglycine. This intermediate, which is a substituted 4-pentynoic acid derivative, is then subjected to a halolactonization process. This key step involves cyclization induced by a halogen, such as iodine, to form the five-membered lactone ring with an exocyclic halogenated double bond. researchgate.net
Table 2: Synthesis of a Halogenated Enol Lactone
| Precursor | Key Intermediate | Product | Synthetic Transformation |
| This compound | N-benzoylpropargylglycine | 3-benzamido-5(E)-(iodomethylidene)-tetrahydro-2-furanone | Propargyl alkylation followed by halolactonization. researchgate.net |
This compound can also be employed in the synthesis of substituted indoles. While not a direct component in classic indole (B1671886) ring-forming reactions like the Fischer or Reissert syntheses, it can be used as a nucleophile to introduce an amino acid side chain onto a pre-formed indole nucleus. bhu.ac.inwikipedia.org
A common strategy involves the Mannich reaction on indole to produce gramine (B1672134) (3-(dimethylaminomethyl)indole). The dimethylamino group of gramine is an excellent leaving group, especially after quaternization. This allows for its displacement by nucleophiles, including the enolate of this compound (or diethyl acetamidomalonate). bhu.ac.in This sequence provides a straightforward route to synthesizing tryptophan and its analogues, where the indole ring is attached to the β-carbon of the amino acid framework derived from the malonate reagent.
Preparation of Pyrimido[2,1-b]benzothiazole Derivatives
Pyrimido[2,1-b]benzothiazole derivatives are a class of fused heterocyclic compounds recognized for their significant pharmacological properties, including their action as benzodiazepine (B76468) receptor ligands and their potential as anticonvulsant, antimicrobial, and antitumor agents. scirp.orgresearchgate.netnih.gov An efficient method for synthesizing these scaffolds is through a one-pot, three-component reaction. scirp.orgresearchgate.net
This synthesis involves the reaction of 2-aminobenzothiazole, various benzaldehyde (B42025) derivatives, and a malonate derivative, such as diethylmalonate, under solvent-free conditions. scirp.orgresearchgate.net The reaction typically proceeds by heating the mixture, which leads to the formation of the desired 4H-pyrimido[2,1-b]benzothiazole or 2-oxo-pyrimido[2,1-b]benzothiazole derivatives in good yields. scirp.orgresearchgate.net The process is considered a green chemistry approach due to the absence of a solvent and catalyst. scirp.orgresearchgate.net The mechanism is proposed to be a tandem Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. scirp.org During the final cyclization step with malonates, carbon dioxide is eliminated to form the 2-oxo derivatives. scirp.org
Table 1: One-Pot Synthesis of Pyrimido[2,1-b]benzothiazoles
| Benzaldehyde Derivative | Active Methylene Compound | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Diethylmalonate | 60°C, Solvent-Free | 65 | scirp.org |
| 4-Chlorobenzaldehyde | Diethylmalonate | 60°C, Solvent-Free | 72 | scirp.org |
| 4-Nitrobenzaldehyde | Diethylmalonate | 60°C, Solvent-Free | 70 | scirp.org |
| 4-Methoxybenzaldehyde | Diethylmalonate | 60°C, Solvent-Free | 60 | scirp.org |
Synthesis of Pyrazole (B372694) Scaffolds
Pyrazoles are a fundamental class of "azole" heterocycles with a wide spectrum of applications in pharmaceuticals, agrochemicals, and materials science. nih.gov Traditional synthesis methods often involve the condensation of 1,3-dicarbonyl compounds with hydrazines or [3+2] cycloaddition reactions. nih.govdergipark.org.tr
A modern approach utilizes a diethylketomalonate-derived oxaziridine (B8769555) for the electrophilic amination of primary amines to produce N-Boc hydrazines. organic-chemistry.org This intermediate can then be used in a one-pot synthesis of 1,3,5-trisubstituted pyrazoles by reacting it with a 1,3-diketone. organic-chemistry.org A key advantage of this method is that the oxaziridine releases diethyl ketomalonate as a byproduct, which can be easily removed by aqueous extraction, leading to a cleaner and more efficient synthesis suitable for creating compound libraries. organic-chemistry.org This metal-free approach provides a versatile route to functionalized pyrazoles. organic-chemistry.org
Another strategy involves the multicomponent reaction of arylhydrazines and alkynes, where an oxidative carbonylation sequence catalyzed by palladium yields trisubstituted pyrazoles with high regioselectivity. nih.gov
Table 2: Synthesis of Pyrazoles via Diethylketomalonate-Derived Oxaziridine
| Primary Amine | 1,3-Diketone | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | Acetylacetone | Toluene | Good to Excellent | organic-chemistry.org |
| Aniline | Acetylacetone | Dichloromethane | Good to Excellent | organic-chemistry.org |
| Amino Acid Derivatives | Various 1,3-Diketones | Toluene/Dichloromethane | Good to Excellent | organic-chemistry.org |
| Heteroaromatic Amines | Various 1,3-Diketones | Toluene/Dichloromethane | Good to Excellent | organic-chemistry.org |
Imidazoles and Related N-Heterocycles
The imidazole (B134444) ring is another crucial N-heterocycle found in many biologically active compounds. Fused imidazole systems, such as imidazo2,1-bbenzothiazoles, can be synthesized using environmentally friendly multicomponent reactions. nih.gov One such example is the reaction of 2-aminobenzothiazole, indole-3-carbaldehyde, and arylisonitriles. nih.gov This reaction is facilitated by an acidic catalyst like P2O5 on SiO2, which also acts as a strong dehydrating agent to drive the reaction forward, yielding 3-aminoimidazo2,1-bbenzothiazoles. nih.gov
Pyrroles and Pyrrolidine (B122466) Derivatives
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core component of numerous medicinal and biological molecules, including alkaloids. researchgate.net The synthesis of polysubstituted pyrrolidines and dihydropyrroles can be achieved through three-component or pseudo-four-component reactions. researchgate.net One such method involves the reaction of a chalcone, benzylamine, and a benzaldehyde derivative. researchgate.net
While direct synthesis from this compound is less common, the structural motifs found in malonates are crucial for other established routes. For instance, the Hantzsch pyrrole (B145914) synthesis, a classic method, utilizes a β-ketoester, which is structurally related to this compound. researchgate.net This highlights the utility of the underlying malonate framework as a versatile building block for constructing pyrrole and pyrrolidine rings. researchgate.netresearchgate.net
Synthesis of Other Biologically Relevant Scaffolds
The concept of "scaffold diversity" in chemical synthesis aims to generate a wide range of distinct molecular frameworks to explore biologically relevant chemical space. nih.govcam.ac.uk this compound and related malonic esters are valuable starting materials in diversity-oriented synthesis (DOS). cam.ac.uk
A "branching-folding" synthetic strategy can be used to create a diverse collection of cyclic benzo-sulfonamides from a common precursor. nih.govd-nb.info In this approach, a common substrate undergoes various annulation reactions (branching) to create different ring-fused scaffolds. nih.govd-nb.info Subsequent ring-expansion reactions (folding) can then lead to medium-sized rings, further increasing scaffold diversity. nih.govd-nb.info
Furthermore, diethyl phosphonates can be chemoselectively activated to produce a modular synthesis of biologically relevant phosphonylated scaffolds, including mixed phosphonates, phosphonamidates, and phosphonothioates. researchgate.net This method allows for flexible and iterative substitution with a wide array of nucleophiles, demonstrating the power of malonate-type structures in building complex and functionally diverse molecules. researchgate.net
Mechanistic Investigations of Reactions Involving Diethyl Benzamidomalonate
Elucidation of Malonic Ester Alkylation Mechanisms
The alkylation of diethyl benzamidomalonate is a cornerstone of its utility in organic synthesis, particularly for the preparation of α-amino acids. This reaction is a specific application of the more general malonic ester synthesis. The mechanism proceeds through several distinct steps, beginning with the deprotonation of the α-carbon. researchgate.netnih.gov
The carbon atom situated between the two ester carbonyl groups is acidic (pKa ≈ 13) due to the electron-withdrawing nature of the adjacent ester and benzamido groups. nih.gov Treatment with a suitable base, typically sodium ethoxide in ethanol (B145695) to prevent transesterification, results in the formation of a resonance-stabilized enolate ion. researchgate.netnih.govcsic.es This enolate is a potent nucleophile.
The subsequent step involves the nucleophilic attack of this enolate on an alkyl halide (R-X) in a classic SN2 reaction. csic.eshilarispublisher.com This step forms a new carbon-carbon bond, yielding an α-alkylated this compound derivative. hilarispublisher.comresearchgate.net The efficiency of this step is subject to the typical constraints of SN2 reactions; it works best with primary alkyl halides and is hindered by sterically bulky electrophiles. csic.es If a second acidic proton remains, the process can be repeated to introduce a second, different alkyl group, leading to α,α-disubstituted products. researchgate.net
Table 1: Key Steps in the Alkylation of this compound
| Step | Description | Reactants | Intermediate/Product |
| 1. Deprotonation | A base removes the acidic α-proton to form a nucleophilic enolate. | This compound, Sodium ethoxide | Resonance-stabilized enolate |
| 2. Alkylation | The enolate attacks an alkyl halide in an SN2 reaction. | Enolate, Alkyl halide (R-X) | α-Alkylated this compound |
This table summarizes the core mechanistic pathway for the alkylation of this compound.
Studies on Decarboxylation Pathways
The decarboxylation of derivatives of this compound is the final, crucial step in the synthesis of α-amino acids via the malonic ester route. This process is not a direct decarboxylation of the ester but occurs after the ester groups are hydrolyzed to carboxylic acids. researchgate.netresearchgate.net
The alkylated this compound is first subjected to hydrolysis, typically under acidic conditions (e.g., with aqueous HCl). This converts both diethyl ester groups into carboxylic acid groups, forming a substituted benzamidomalonic acid. researchgate.netnih.gov This intermediate, being a β-dicarbonyl acid, is thermally unstable.
Upon heating, the substituted malonic acid readily undergoes decarboxylation. The mechanism involves the formation of a cyclic, six-membered transition state, often likened to a pericyclic reaction. The carboxyl group's hydroxyl oxygen hydrogen-bonds to the adjacent carbonyl oxygen, facilitating the cleavage of a C-C bond and the elimination of carbon dioxide. This process initially yields an enol, which rapidly tautomerizes to the more stable final product, an N-benzoyl-α-amino acid. researchgate.net The ease of this decarboxylation step was noted as an improvement in early amino acid synthesis methods. nih.gov
Recent advancements have explored alternative decarboxylation methods, such as photoredox catalysis, which can operate under milder conditions. researchgate.net Furthermore, related decarboxylative processes, like the organocatalyzed decarboxylative aldol (B89426) reaction of α-amidohemimalonates derived from this compound, demonstrate the versatility of this pathway in forming new C-C bonds. Current time information in Bangalore, IN.
Halolactonization Processes
While this compound itself does not directly undergo halolactonization, its derivatives serve as critical precursors for substrates that do. Specifically, the synthesis of halo enol lactones, which are analogs of amino acids, has been achieved starting from this compound. researchgate.netmdpi.com
The process begins with the propargyl alkylation of this compound to introduce an alkyne-containing side chain. researchgate.netmdpi.com Subsequent synthetic modifications yield an unsaturated carboxylic acid, N-benzoylpropargylglycine. This molecule contains both a carboxylic acid group and a carbon-carbon triple bond, setting the stage for halolactonization.
The key cyclization step is an iodolactonization. Treatment of the unsaturated acid with an iodine source (e.g., I₂) triggers an electrophilic attack of iodine on the alkyne. The neighboring carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium (B1229267) intermediate. This results in the formation of a five-membered lactone ring, specifically a 3-benzamido-5(E)-(iodomethylidene)-tetrahydro-2-furanone. researchgate.netmdpi.com This reaction is a powerful method for constructing complex cyclic systems from acyclic precursors, embedding both the amino acid backbone and a reactive haloalkene functionality into the lactone structure.
Addition-Elimination Reactions in Heterocyclic Formation
This compound is a versatile precursor for the synthesis of various heterocyclic compounds through cyclocondensation reactions. These reactions are classic examples of a sequence involving nucleophilic addition followed by elimination to form a stable ring system. A prominent example is the synthesis of pyrazole (B372694) and pyrimidone derivatives. Current time information in Bangalore, IN.
The Knorr pyrazole synthesis, and related reactions, utilize a 1,3-dicarbonyl compound (like this compound) and a dinucleophile, such as hydrazine (B178648). nih.gov The general mechanism involves the following steps:
Nucleophilic Addition: One nitrogen atom of the hydrazine molecule performs a nucleophilic attack on one of the ester carbonyl carbons of this compound. This forms a tetrahedral intermediate.
Elimination: The intermediate collapses, eliminating a molecule of ethanol to form an amide-hydrazide intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl carbon in an intramolecular nucleophilic addition.
Dehydration: The resulting cyclic intermediate eliminates a second molecule of ethanol (or water after hydrolysis) to form the stable, aromatic pyrazolone (B3327878) ring.
This addition-elimination sequence is highly effective. A similar strategy is employed in the synthesis of barbituric acid derivatives, where diethyl malonates react with urea (B33335). Current time information in Bangalore, IN. In this case, the two amine nitrogens of urea act as the dinucleophile, attacking the two ester carbonyls and eliminating two molecules of ethanol to form the six-membered pyrimidine-2,4,6-trione ring system. Current time information in Bangalore, IN.
Table 2: General Mechanism for Pyrazolone Formation
| Step | Reaction Type | Description |
| 1 | Nucleophilic Addition | Hydrazine attacks an ester carbonyl. |
| 2 | Elimination | A molecule of ethanol is eliminated. |
| 3 | Intramolecular Nucleophilic Addition | The terminal nitrogen attacks the second carbonyl. |
| 4 | Elimination (Dehydration) | A second molecule of ethanol is eliminated to form the ring. |
This table outlines the sequential addition-elimination steps in the formation of a pyrazolone heterocycle from a malonic ester derivative.
Proposed Mechanisms for Organocatalytic Transformations
In recent years, organocatalysis has emerged as a powerful tool for achieving asymmetric transformations, and this compound derivatives are valuable substrates in this field. Mechanistic proposals for these reactions often invoke bifunctional catalysts that activate both the nucleophile and the electrophile simultaneously through non-covalent interactions.
One notable example is the asymmetric decarboxylative aldol reaction involving α-amidohemimalonates (derived by the saponification of one ester group of this compound). Current time information in Bangalore, IN. In a proposed mechanism using a bifunctional Cinchona-squaramide organocatalyst, the catalyst is believed to engage the hemimalonate through multiple hydrogen bonds. The acidic squaramide moiety protonates and activates the aldehyde electrophile, while the basic tertiary amine of the Cinchona alkaloid deprotonates the carboxylic acid, facilitating decarboxylation and enolate formation. The chiral scaffold of the catalyst then directs the facial selectivity of the enolate's attack on the activated aldehyde, leading to high enantioselectivity.
Similarly, in Cinchona-aminocatalyzed enantioselective α-hydrazination reactions, density functional theory (DFT) calculations support a transition state model where the catalyst plays a dual role. mdpi.com The quinuclidinium ion of the catalyst acts as a Brønsted acid, delivering the electrophilic hydrazine reagent (DtBAD) from a specific face (e.g., the Re face) of an H-bonded enaminone intermediate, thereby controlling the stereochemistry of the newly formed stereocenter. mdpi.com These proposed mechanisms highlight the sophisticated, highly organized transition states orchestrated by organocatalysts to achieve high levels of stereocontrol.
Asymmetric Synthesis Strategies Utilizing Diethyl Benzamidomalonate
Enantioselective Alkylation Methodologies
The direct alkylation of the enolate derived from diethyl benzamidomalonate offers a straightforward route to α-alkylated products. Achieving high enantioselectivity in this process is a significant challenge. A prominent and effective strategy to address this is the use of chiral phase-transfer catalysis (PTC). researchgate.netnih.govbeilstein-journals.org
In this methodology, a chiral quaternary ammonium (B1175870) salt is employed as the catalyst. This catalyst forms a chiral ion pair with the enolate of the malonate, which is generated by a base in a separate phase (typically aqueous or solid). This chiral ion pair then reacts with an alkylating agent in the organic phase. The steric and electronic properties of the chiral catalyst direct the approach of the alkylating agent, leading to the preferential formation of one enantiomer of the product.
Structurally rigid, C2-symmetric chiral quaternary ammonium salts derived from binaphthol have proven to be particularly effective catalysts for the enantioselective alkylation of glycine (B1666218) imine derivatives, a substrate class closely related to this compound. nih.govorganic-chemistry.org For instance, the benzylation of a glycine tert-butyl ester Schiff base using a chiral N-spiro ammonium bromide catalyst can yield the corresponding α-benzyl amino acid precursor with high enantioselectivity (up to 97% ee). nih.gov Similar success has been achieved in the alkylation of α-cyanocarboxylates using chiral phase-transfer catalysts, affording products with a chiral quaternary carbon in high enantiomeric excess. organic-chemistry.org These methodologies provide a strong precedent for the successful enantioselective alkylation of this compound.
Table 1: Examples of Enantioselective Alkylation using Chiral Phase-Transfer Catalysis
| Substrate | Alkylating Agent | Chiral Catalyst | Enantiomeric Excess (ee) | Reference |
| Glycine tert-butyl ester Schiff base | Benzyl (B1604629) bromide | (S,S)-N-spiro ammonium bromide | 97% | nih.gov |
| α-Cyanoacetate | Various alkyl halides | Chiral quaternary ammonium salt | High | organic-chemistry.org |
| α-Amidomalonate | Alkyl halides | Cinchona alkaloid-derived PTC | up to 85% | researchgate.net |
Diastereoselective Transformations and Control
When a chiral center already exists in the substrate or the electrophile, or when a new stereocenter is formed in the presence of an existing one, the focus shifts to controlling the diastereoselectivity of the reaction. For derivatives of this compound that are further functionalized to contain a chiral auxiliary, subsequent reactions can be directed to proceed with high diastereoselectivity.
For example, the use of chiral auxiliaries attached to the malonate structure can effectively control the stereochemical outcome of subsequent transformations. Although not directly involving this compound, studies on related systems demonstrate this principle. For instance, chiral oxazolidinones and imidazolidinones have been used to direct the benzylation of malonic half-esters. nih.gov
In the context of reactions involving chiral imines, such as those derived from N-tert-butanesulfinyl amides, the addition of nucleophiles like malonate enolates can proceed with a high degree of diastereoselectivity. nih.gov The sulfinyl group acts as a powerful chiral directing group, influencing the facial selectivity of the nucleophilic attack on the imine carbon. This strategy has been successfully employed in the synthesis of 4-substituted azetidin-2-ones. nih.gov
Organocatalysis in Asymmetric Reactions of Malonate Derivatives
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. nih.gov For malonate derivatives, including this compound, several organocatalytic strategies have been developed, particularly for conjugate addition reactions.
Bifunctional Organocatalysts
Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base or Lewis base functionality within the same molecule, are highly effective in activating both the nucleophile and the electrophile simultaneously. sioc-journal.cn Chiral thiourea (B124793) and urea (B33335) derivatives, often incorporating a tertiary amine moiety, have been extensively used to catalyze the enantioselective Michael addition of malonates to various acceptors like nitroolefins. rsc.orgmetu.edu.trnih.govacs.org
The thiourea group activates the electrophile (e.g., a nitroolefin) through hydrogen bonding, while the tertiary amine deprotonates the malonate to generate the nucleophilic enolate. This dual activation within a chiral scaffold brings the reactants together in a well-defined orientation, leading to high enantioselectivity. For example, the Michael addition of dimethyl malonate to trans-β-nitrostyrene catalyzed by a bifunctional thiourea derived from 9-amino(9-deoxy)epicinchonine can achieve high yields and enantioselectivities. nih.gov Similarly, novel L-proline derived tertiary amine bifunctional organocatalysts have been successfully applied to the asymmetric Michael addition of dithiomalonates to trans-β-nitroolefins, yielding products with up to 97% ee. nih.gov
Table 2: Bifunctional Organocatalysts in Michael Additions of Malonates
| Nucleophile | Electrophile | Catalyst Type | Enantiomeric Excess (ee) | Reference |
| Dimethyl malonate | trans-β-Nitrostyrene | Cinchonine-derived thiourea | High | rsc.orgnih.gov |
| Diethyl malonate | Nitroolefins | 2-aminoDMAP/urea | Not specified | metu.edu.tr |
| Malonates | Nitroolefins | Thiourea-tertiary amine | up to 93% | acs.org |
| Dithiomalonates | trans-β-Nitroolefins | L-proline-derived tertiary amine | up to 97% | nih.gov |
Lewis Acid Catalysis in Michael Additions
Chiral Lewis acids can also catalyze the enantioselective Michael addition of malonates. wikipedia.org The Lewis acid coordinates to the electrophile, such as an α,β-unsaturated carbonyl compound or a nitroolefin, lowering its LUMO and activating it towards nucleophilic attack. The chiral ligands attached to the metal center create a chiral environment that dictates the facial selectivity of the addition.
While specific examples focusing solely on this compound are not prevalent, the principle is well-established for diethyl malonate and other malonic esters. Chiral metal complexes of copper, zinc, and other transition metals have been used as Lewis acid catalysts in these reactions. For instance, the enantioselective Michael addition of malonates to nitroolefins can be catalyzed by chiral Lewis acids, providing access to valuable chiral building blocks. acs.org
Transition Metal Catalysis in Stereoselective Syntheses
Transition metal catalysis is a cornerstone of modern synthetic chemistry, and it offers powerful methods for the asymmetric functionalization of malonate derivatives. researchgate.netnih.gov Palladium-catalyzed asymmetric allylic alkylation (AAA) is a particularly well-developed and versatile reaction. thieme-connect.denih.gov
In this reaction, a palladium(0) catalyst reacts with an allylic electrophile to form a π-allyl palladium(II) complex. A chiral ligand coordinated to the palladium center controls the stereochemistry of the subsequent nucleophilic attack by the malonate enolate. This reaction is highly valuable for the formation of C-C bonds and the creation of stereogenic centers. The use of chiral diphosphane (B1201432) ligands with a rigid backbone and a large bite angle has been shown to lead to high enantioselectivities and reaction rates in the palladium-catalyzed alkylation of allyl compounds. nih.gov This methodology has been successfully applied to the synthesis of acyclic tetrasubstituted stereocenters. thieme-connect.de Furthermore, palladium-catalyzed oxidative desymmetrization of meso dibenzoates has been used to produce chiral cycloalkenone derivatives with excellent enantioselectivity. nih.govrsc.org
Enzymatic and Biocatalytic Approaches for Enantiopure Products
Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them attractive for the synthesis of enantiopure compounds. unipd.it Lipases are a class of enzymes that have been widely used for the kinetic resolution of racemic mixtures of esters and alcohols. nih.govubbcluj.rounimi.it
In a typical lipase-catalyzed kinetic resolution of a racemic malonate derivative, the enzyme selectively hydrolyzes or acylates one enantiomer at a much faster rate than the other. mdpi.com This results in the separation of the racemic mixture into two enantiomerically enriched compounds: the unreacted substrate and the product. For example, porcine liver esterase (PLE) has been shown to be effective for the enantioselective hydrolysis of various malonate substrates, achieving high enantioselectivities. unipd.it Lipases from Candida rugosa, Candida antarctica, and Aspergillus niger have demonstrated high efficiency in the hydrolysis of racemic dimethyl 1-butyryloxy-1-carboxymethylphosphonates, yielding optically active products with enantiomeric excesses of up to 98%. mdpi.com Similarly, the kinetic resolution of racemic ibuprofen (B1674241) has been achieved through lipase-catalyzed stereoselective esterification. ubbcluj.ro These biocatalytic methods offer a green and efficient alternative for the production of enantiopure derivatives from racemic malonates. nih.gov Recent developments have also explored the use of flavin-dependent enzymes for enantioselective radical trifluoromethylation, showcasing the expanding scope of biocatalysis. nih.gov
Advanced Spectroscopic and Structural Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of diethyl benzamidomalonate in solution. Both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of atoms within the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzoyl group, the methine proton of the malonate core, and the ethyl ester groups are observed. The integration of these signals confirms the relative number of protons in each environment. Furthermore, the coupling patterns (splitting) of the signals reveal neighboring proton relationships, which is crucial for assigning specific resonances to their respective positions in the molecule. For instance, the ethyl groups will exhibit a characteristic triplet and quartet pattern due to coupling between the methyl and methylene (B1212753) protons.
Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to determine the stereochemistry by identifying protons that are close in space, even if they are not directly bonded. This is particularly useful for confirming the relative orientation of substituents.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzoyl Aromatic Protons | ~7.4-7.9 | ~127-133 |
| Amide N-H | ~8.0-8.5 | - |
| Malonate C-H | ~5.5 | ~57 |
| Ester Methylene (-CH₂-) | ~4.2 | ~62 |
| Ester Methyl (-CH₃) | ~1.2 | ~14 |
| Carbonyl (Amide) | - | ~166 |
| Carbonyl (Ester) | - | ~167 |
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netnih.gov For this compound, this technique can precisely map the spatial relationship between the benzamide (B126) group and the diethyl malonate moiety.
The process involves growing a high-quality single crystal of the compound, which can sometimes be challenging for flexible molecules. researchgate.net This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a detailed model of the electron density, and thus the atomic positions. nih.gov The determined crystal structure reveals the preferred conformation of the molecule in the solid state and provides insight into intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. researchgate.net For chiral derivatives of this compound, anomalous dispersion effects in the X-ray scattering can be used to establish the absolute configuration with high confidence. mit.edu
Mass Spectrometry for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, which allows for the confirmation of molecular weight and the elucidation of molecular structure. bath.ac.uk In the context of this compound, MS is invaluable for monitoring the progress of its synthesis and confirming the identity of the final product.
During the synthesis of this compound, which can be prepared from the reaction of benzamide with diethyl malonate, mass spectrometry can be used to track the disappearance of starting materials and the appearance of the desired product. ontosight.ai Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the reaction mixture components before they enter the mass spectrometer, providing a clear picture of the reaction's progress and purity of the product. bath.ac.uk High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition. bath.ac.uk
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₇NO₅ |
| Molecular Weight | 279.29 g/mol |
| Common Ionization Techniques | Electrospray Ionization (ESI), Electron Impact (EI) |
| Expected [M+H]⁺ Ion | m/z 280.1128 |
Infrared (IR) Spectroscopy in Functional Group Analysis during Transformations
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. specac.com For this compound, the IR spectrum provides a characteristic fingerprint that confirms the presence of its key functional groups.
The IR spectrum of this compound will exhibit strong absorption bands characteristic of the amide and ester functionalities. A prominent C=O stretching vibration for the amide carbonyl group is typically observed around 1660-1680 cm⁻¹. The ester carbonyl groups will also show a strong C=O stretch, usually at a slightly higher frequency, around 1730-1750 cm⁻¹. The N-H stretch of the amide group appears as a distinct band in the region of 3200-3400 cm⁻¹. Additionally, C-O stretching vibrations from the ester groups will be present in the 1000-1300 cm⁻¹ region. vscht.czlibretexts.org
During chemical transformations of this compound, such as hydrolysis of the esters or modification of the benzoyl group, IR spectroscopy can be used to monitor the reaction by observing the disappearance of characteristic reactant peaks and the appearance of new peaks corresponding to the functional groups of the product. specac.com
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Amide | N-H Stretch | 3200 - 3400 |
| Amide | C=O Stretch | 1660 - 1680 |
| Ester | C=O Stretch | 1730 - 1750 |
| Aromatic Ring | C=C Stretch | ~1600, ~1450 |
| Ester | C-O Stretch | 1000 - 1300 |
| Alkyl | C-H Stretch | 2850 - 3000 |
Derivatives and Analogues of Diethyl Benzamidomalonate in Chemical Research
Synthesis and Reactivity of N-Acyl Analogs (e.g., Diethyl Acetamidomalonate)
Among the most widely studied analogues of diethyl benzamidomalonate is diethyl acetamidomalonate (DEAM). Its utility, particularly in the synthesis of amino acids, has made it a staple reagent in organic chemistry.
The synthesis of DEAM typically begins with diethyl malonate. A common procedure involves the nitrosation of diethyl malonate with sodium nitrite (B80452) in acetic acid to yield diethyl isonitrosomalonate. This intermediate is then reduced and acetylated in a one-pot reaction using zinc dust in a mixture of acetic acid and acetic anhydride (B1165640) to afford diethyl acetamidomalonate.
The reactivity of DEAM is primarily centered around the active methylene (B1212753) group, which is flanked by two electron-withdrawing ester groups. This structural feature renders the α-proton acidic and readily removable by a base, such as sodium ethoxide, to form a stable enolate. This enolate is a potent nucleophile that can participate in a variety of substitution reactions.
A cornerstone application of DEAM is in the malonic ester synthesis of α-amino acids. The general strategy involves the alkylation of the DEAM enolate with an appropriate alkyl halide. Subsequent hydrolysis of the ester and amide groups, followed by decarboxylation, yields the desired α-amino acid. This versatile method allows for the introduction of a wide range of side chains, making it a valuable tool for creating both natural and unnatural amino acids. For instance, the synthesis of phenylalanine can be achieved by alkylating DEAM with benzyl (B1604629) chloride, followed by hydrolysis and decarboxylation. Similarly, tryptophan can be synthesized using gramine (B1672134) as the alkylating agent.
Exploration of Variously Substituted Diethyl Benzamidomalonates
The synthesis of substituted diethyl benzamidomalonates generally follows a similar pathway to the parent compound, often starting from the appropriately substituted benzoyl chloride and diethyl aminomalonate. Alternatively, functional group interconversions on a pre-formed this compound can be employed.
The reactivity of these substituted analogues is a subject of ongoing research. For example, the presence of electron-withdrawing groups on the benzoyl ring is expected to increase the acidity of the N-H proton, potentially facilitating deprotonation and subsequent reactions. Conversely, electron-donating groups may have the opposite effect. These electronic modifications can fine-tune the reactivity of the malonate portion of the molecule in reactions such as alkylations and condensations.
Research in this area includes the use of substituted diethyl benzamidomalonates in the synthesis of more complex molecular architectures. For instance, the alkylation of diethyl phenylacetamido- or benzamidomalonates with benzyl bromide has been reported as a route to specific target molecules. unigoa.ac.in The strategic placement of substituents on the benzoyl ring can also serve as a handle for further chemical transformations, allowing for the construction of diverse molecular libraries.
Functionalization Strategies for this compound Scaffolds
The this compound scaffold offers multiple sites for functionalization, providing a versatile platform for the synthesis of complex organic molecules. Strategies for its functionalization can be broadly categorized into modifications of the malonate moiety, the benzoyl group, and the amide linkage.
The most common functionalization strategy involves the deprotonation of the α-carbon of the malonate unit to form a nucleophile, which can then be reacted with a variety of electrophiles. This approach is central to the use of this compound in amino acid synthesis, as discussed earlier. Beyond simple alkylation, this nucleophile can participate in Michael additions, acylations, and other carbon-carbon bond-forming reactions.
Functionalization of the benzoyl ring offers another avenue for structural diversification. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can introduce new functional groups onto the aromatic ring, provided the existing amide and ester functionalities are compatible with the reaction conditions. These newly introduced groups can then be further manipulated. For instance, a nitro group can be reduced to an amine, which can then participate in a wide range of subsequent reactions.
Another advanced functionalization strategy that holds promise is C-H activation. snnu.edu.cnsigmaaldrich.comdmaiti.com This powerful technique allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. sigmaaldrich.com For the this compound scaffold, this could potentially enable the direct introduction of substituents at specific positions on the benzoyl ring or even at the ethyl groups of the esters, bypassing the need for pre-functionalized starting materials. While specific applications of C-H functionalization directly on this compound are still an emerging area, the principles established in broader chemical literature suggest significant potential for this approach. snnu.edu.cnsigmaaldrich.comdmaiti.com
Computational and Theoretical Studies on Diethyl Benzamidomalonate Reactions
Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In organic chemistry, DFT calculations are instrumental in predicting reaction pathways, determining transition state geometries, and calculating activation energies. These calculations can provide a detailed, step-by-step understanding of a reaction mechanism at the molecular level.
For the synthesis of Diethyl Benzamidomalonate, a common route involves the acylation of diethyl malonate with benzoyl chloride in the presence of a base. DFT calculations can be employed to model this reaction, elucidating the energetics of each step. The calculations would typically involve optimizing the geometries of the reactants, intermediates, transition states, and products.
Key aspects of DFT calculations for this reaction would include:
Reactant and Product Optimization: Determining the lowest energy structures of this compound, diethyl malonate, benzoyl chloride, and other relevant species.
Transition State Searching: Locating the transition state structures that connect reactants to intermediates and intermediates to products. The vibrational frequency analysis is then used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the reaction coordinate.
Energy Profile: Calculating the potential energy surface of the reaction to map out the most favorable reaction pathway. This includes the calculation of activation energies (the energy barrier that must be overcome for the reaction to occur) and reaction enthalpies.
A hypothetical reaction pathway for the synthesis of this compound could be investigated, comparing a concerted versus a stepwise mechanism. DFT calculations could provide the Gibbs free energy changes (ΔG), enthalpy changes (ΔH), and activation free energies (ΔG‡) for each proposed pathway.
Table 1: Hypothetical DFT Calculation Results for a Proposed Reaction Step
| Species | ΔH (kcal/mol) | ΔG (kcal/mol) | ΔG‡ (kcal/mol) |
| Reactant Complex | 0.0 | 0.0 | - |
| Transition State 1 | 15.2 | 25.8 | 25.8 |
| Intermediate | -5.4 | -2.1 | - |
| Transition State 2 | 10.1 | 20.3 | 22.4 |
| Product Complex | -12.7 | -9.8 | - |
The results from such calculations can help chemists understand the feasibility of a reaction under different conditions and can guide the optimization of reaction parameters to improve yield and selectivity. For instance, a high activation barrier might suggest that the reaction requires heating to proceed at a reasonable rate.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics of a molecule over time.
For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses several rotatable bonds, including those around the amide linkage and the ester groups. The relative orientation of these groups can significantly influence the molecule's properties, such as its reactivity and its ability to bind to a biological target.
A typical MD simulation study on this compound would involve:
System Setup: Placing the molecule in a simulation box, often with a solvent (e.g., water or an organic solvent) to mimic experimental conditions.
Force Field Selection: Choosing an appropriate force field, which is a set of empirical potential energy functions that describe the interactions between atoms.
Simulation Production: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to allow the molecule to explore its various conformations.
Trajectory Analysis: Analyzing the resulting trajectory to identify the most stable conformations, the transitions between them, and the flexibility of different parts of the molecule.
The analysis of the MD trajectory can reveal important dihedral angle distributions, which indicate the preferred rotational states of the molecule's bonds. This information can be used to construct a Ramachandran-like plot for specific dihedral angles, highlighting the low-energy conformational regions.
Table 2: Hypothetical Dihedral Angle Analysis from an MD Simulation of this compound
| Dihedral Angle | Most Populated Range (degrees) | Population (%) |
| O=C-N-C | 160 to 180 | 75 |
| C-N-C-C(O)O | -80 to -60 | 45 |
| C-N-C-C(O)O | 60 to 80 | 30 |
| N-C-C=O | 150 to 170 | 60 |
Understanding the conformational preferences of this compound is crucial for predicting its behavior in different environments and for designing molecules with specific three-dimensional shapes.
Quantitative Structure-Activity Relationship (QSAR) in Related Medicinal Chemistry Research
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent drugs.
While specific QSAR studies on this compound may not be widely published, the principles of QSAR can be applied to a series of its derivatives to explore a potential biological activity, for instance, as enzyme inhibitors. A QSAR study involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods to find a correlation between these descriptors and the observed biological activity.
Steps in developing a QSAR model for this compound derivatives would include:
Data Set: Synthesizing and testing a series of this compound derivatives with varying substituents on the phenyl ring. The biological activity (e.g., IC50 value for enzyme inhibition) would be measured for each compound.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each derivative. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), hydrophobic descriptors (e.g., logP), and topological descriptors.
Model Building: Using statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: Validating the QSAR model using internal and external validation techniques to ensure its predictive power.
A hypothetical QSAR equation for a series of this compound derivatives might look like this:
log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.2 * Hammett(σ) + 2.5
This equation would suggest that the biological activity increases with increasing hydrophobicity (logP) and the presence of electron-withdrawing groups on the phenyl ring (positive Hammett constant), while it decreases with increasing molecular weight (MW).
Table 3: Hypothetical Data for a QSAR Study of this compound Derivatives
| Derivative | log(1/IC50) | logP | MW ( g/mol ) | Hammett(σ) |
| H | 4.2 | 2.1 | 279.29 | 0.00 |
| 4-Cl | 4.8 | 2.8 | 313.74 | 0.23 |
| 4-NO2 | 5.5 | 1.8 | 324.29 | 0.78 |
| 4-OCH3 | 3.9 | 2.0 | 309.32 | -0.27 |
| 4-CH3 | 4.4 | 2.6 | 293.32 | -0.17 |
QSAR studies can provide valuable insights into the structural features that are important for the biological activity of a series of compounds and can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.govnih.gov
Future Research Directions and Emerging Trends
Integration with Flow Chemistry and Continuous Synthesis
The adoption of flow chemistry represents a significant paradigm shift in chemical manufacturing, moving from traditional batch processing to continuous, streamlined production. noelresearchgroup.comsioc-journal.cn This approach offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters, which are particularly beneficial for exothermic or hazardous reactions. europa.eu The integration of Diethyl benzamidomalonate synthesis and its subsequent transformations into continuous flow systems is an area of growing interest. semanticscholar.orgthalesnano.com
Continuous flow reactors can facilitate the synthesis of this compound itself, potentially offering higher yields and purity with reduced reaction times. rsc.org Furthermore, multi-step sequences starting from this compound to generate more complex molecules can be streamlined into a single, uninterrupted process, minimizing manual handling and intermediate purification steps. noelresearchgroup.com
Key areas for future research include:
Development of robust and scalable flow reactor setups: Designing and optimizing microreactors and packed-bed reactors for the specific requirements of reactions involving this compound.
In-line purification and analysis: Integrating real-time monitoring and purification techniques within the flow system to ensure high product quality and process efficiency.
Telescoped synthesis of active pharmaceutical ingredients (APIs): Exploring the potential of using this compound as a starting material in the continuous synthesis of pharmaceutical compounds.
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. scientificupdate.comrsc.org For this compound, this translates to the development of synthetic methods that utilize greener solvents, reduce waste generation, and employ more energy-efficient processes. rsc.orgmdpi.com
One promising avenue is the exploration of biocatalysis. nih.govmdpi.com Enzymes, such as lipases or amidases, could potentially be employed for the synthesis or selective modification of this compound under mild, aqueous conditions, thereby avoiding the use of harsh reagents and organic solvents. magtech.com.cnnih.govrsc.org The use of biocatalysts can offer high selectivity and reduce the formation of byproducts. mdpi.com
Future research in this area will likely focus on:
Solvent-free or aqueous reaction conditions: Investigating the feasibility of conducting reactions involving this compound in water or under solvent-free conditions to reduce volatile organic compound (VOC) emissions. rsc.org
Biocatalytic approaches: Screening and engineering enzymes for the efficient and selective synthesis and derivatization of this compound. rsc.org
Atom economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, a core principle of green chemistry. beilstein-journals.org
Expansion of Cascade and Multicomponent Reactions
Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive transformations in a single pot, where each step generates the functionality required for the subsequent reaction. wikipedia.org This approach significantly enhances synthetic efficiency by reducing the number of purification steps and saving time and resources. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer similar advantages in terms of atom economy and convergence. beilstein-journals.orgorganic-chemistry.orgtcichemicals.com
This compound is a versatile building block that can participate in various cascade and multicomponent reactions. For instance, it can be a precursor to α-amino acids, which can then be involved in subsequent cyclization or coupling reactions to generate complex heterocyclic scaffolds. collectionscanada.gc.ca
Emerging trends in this domain include:
Design of novel cascade sequences: Developing new reaction sequences that utilize this compound to access diverse molecular architectures in a single operation.
Application in diversity-oriented synthesis: Employing this compound in MCRs to rapidly generate libraries of structurally diverse compounds for high-throughput screening in drug discovery. mdpi.comresearchgate.net
Stereoselective cascade reactions: Developing catalytic systems that can control the stereochemistry of multiple bond-forming events within a cascade sequence initiated from this compound.
Exploration of Novel Catalytic Systems for Enhanced Selectivity
The development of novel catalysts is crucial for achieving high levels of chemo-, regio-, and stereoselectivity in chemical transformations. nih.govnih.govrsc.org In the context of this compound, new catalytic systems can unlock unprecedented reactivity and provide access to enantiomerically pure products, which are of paramount importance in the pharmaceutical industry. nih.govchiralpedia.com
Asymmetric catalysis, in particular, stands out as a key area of research. sigmaaldrich.comrsc.org Chiral catalysts can be employed to control the stereochemical outcome of reactions involving this compound, leading to the synthesis of specific stereoisomers of amino acids and other chiral molecules. mdpi.com
Future research directions in catalysis will likely involve:
Organocatalysis: Exploring the use of small organic molecules as catalysts for reactions involving this compound, offering a metal-free and often more sustainable alternative to traditional metal-based catalysts. metu.edu.tr
Photoredox catalysis: Utilizing visible light and a photocatalyst to initiate novel transformations of this compound under mild conditions.
Bifunctional and cooperative catalysis: Designing catalysts with multiple active sites that can work in concert to promote complex transformations with high efficiency and selectivity. rsc.org
Table of Research Focus Areas and Potential Outcomes:
| Research Direction | Key Focus | Potential Outcomes |
| Flow Chemistry | Continuous synthesis, process intensification | Increased efficiency, enhanced safety, streamlined multi-step synthesis |
| Green Synthesis | Biocatalysis, aqueous media, atom economy | Reduced environmental impact, sustainable processes, higher selectivity |
| Cascade Reactions | Multi-step one-pot synthesis, MCRs | Increased synthetic efficiency, rapid access to molecular complexity |
| Novel Catalysis | Asymmetric catalysis, organocatalysis | Enhanced selectivity, access to enantiopure compounds, novel reactivity |
Q & A
Basic Research Questions
Q. What experimental parameters should be optimized to improve the synthesis yield of diethyl benzamidomalonate in amino acid derivative synthesis?
- Methodological Answer : Synthesis yield can be enhanced by adjusting reaction temperature (typically 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. For example, diethyl acetamidomalonate condensation with arylmethyl halides requires precise control of hydrolysis duration to avoid over-decarboxylation, which impacts intermediate stability . Catalysts like sodium ethoxide or phase-transfer agents may also improve reaction efficiency. Post-synthesis purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) is critical for isolating high-purity products.
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm structural integrity by identifying malonate ester peaks (δ 1.2–1.4 ppm for ethyl groups, δ 4.2–4.4 ppm for ester OCH) and benzamido protons (δ 7.3–8.1 ppm for aromatic protons) .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry verifies molecular weight and detects impurities.
- FTIR : Stretching vibrations for carbonyl (C=O, ~1740 cm) and amide (N–H, ~3300 cm) groups validate functional groups .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors, as some malonate esters may release irritants during heating .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation or moisture absorption .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using kinetic and computational methods?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ techniques like NMR or UV-Vis spectroscopy to determine rate constants and intermediate stability. For example, the condensation of diethyl acetamidomalonate with aryl halides follows a nucleophilic substitution (S2) pathway, which can be validated by studying substituent effects on reaction rates .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict transition states and energy barriers. Molecular dynamics simulations using SMILES/SDF files (e.g., CCOC(=O)C(...)C(=O)OCC) help visualize steric and electronic interactions .
Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare data from multiple techniques (e.g., NMR, X-ray crystallography) to confirm structural assignments. For instance, ambiguous NOESY correlations in NMR can be resolved via single-crystal X-ray diffraction .
- Isotopic Labeling : Use N- or C-labeled reactants to track specific atoms in complex reactions, reducing signal overlap in spectra .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to batch data to identify outliers caused by impurities or synthesis variability .
Q. What strategies are effective for integrating this compound into peptide-mimetic drug design?
- Methodological Answer :
- Structural Analog Design : Replace natural amino acids with benzamidomalonate-derived residues to enhance metabolic stability. For example, substituting phenylalanine with a benzamido-malonate moiety in peptide chains can improve protease resistance .
- SAR Studies : Systematically modify the benzamido group (e.g., electron-withdrawing substituents) and evaluate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions between derivatives and target proteins (e.g., kinases, GPCRs) before synthetic validation .
Reproducibility and Reporting Standards
Q. How can experimental reproducibility be ensured in studies using this compound?
- Methodological Answer :
- Detailed Protocols : Document exact reaction conditions (solvent purity, stirring rate, inert atmosphere use) and purification steps. For example, specify gradient elution parameters (e.g., 10–50% ethyl acetate in hexane over 30 minutes) .
- Batch Records : Track synthesis batches with unique identifiers and archive aliquots for retrospective analysis.
- Collaborative Validation : Share samples with independent labs to verify spectral data and bioactivity results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
